molecular formula C8H12O2 B14541234 4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- CAS No. 62322-08-1

4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl-

Cat. No.: B14541234
CAS No.: 62322-08-1
M. Wt: 140.18 g/mol
InChI Key: TXCQFKLHUNHZRU-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- is a heterocyclic organic compound belonging to the pyran family It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- stands out due to its specific structural features and the resulting chemical properties.

Properties

CAS No.

62322-08-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethyl-2-methyl-3H-pyran-4-one

InChI

InChI=1S/C8H12O2/c1-3-8(2)6-7(9)4-5-10-8/h4-5H,3,6H2,1-2H3

InChI Key

TXCQFKLHUNHZRU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C=CO1)C

Origin of Product

United States

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